molecular formula C9H10INO2 B1582297 Ethyl 4-amino-3-iodobenzoate CAS No. 62875-84-7

Ethyl 4-amino-3-iodobenzoate

Cat. No. B1582297
Key on ui cas rn: 62875-84-7
M. Wt: 291.09 g/mol
InChI Key: ICFCBYVKPRHTPR-UHFFFAOYSA-N
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Patent
US06544990B2

Procedure details

To a solution of ethyl 4-aminobenzoate (13.0 g) in DMF (33 mL) is added a solution of N-iodosuccinimide (18.6 g) in DMF (39 mL). The reaction is stirred at room temperature overnight. The mixture is poured into 800 mL water. The resulting solid is collected and dried to yield 20.7 g (90%) of the titled compound.
Quantity
13 g
Type
reactant
Reaction Step One
Quantity
18.6 g
Type
reactant
Reaction Step One
Name
Quantity
33 mL
Type
solvent
Reaction Step One
Name
Quantity
39 mL
Type
solvent
Reaction Step One
Name
Quantity
800 mL
Type
reactant
Reaction Step Two
Yield
90%

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:12]=[CH:11][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:4][CH:3]=1.[I:13]N1C(=O)CCC1=O.O>CN(C=O)C>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:6]([O:8][CH2:9][CH3:10])=[O:7])=[CH:11][C:12]=1[I:13]

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
NC1=CC=C(C(=O)OCC)C=C1
Name
Quantity
18.6 g
Type
reactant
Smiles
IN1C(CCC1=O)=O
Name
Quantity
33 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
39 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
800 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction is stirred at room temperature overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting solid is collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
NC1=C(C=C(C(=O)OCC)C=C1)I
Measurements
Type Value Analysis
AMOUNT: MASS 20.7 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 90.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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